molecular formula C25H20F3N5O4 B2568338 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide CAS No. 1006972-01-5

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2568338
CAS No.: 1006972-01-5
M. Wt: 511.461
InChI Key: DCTIQWMCHGJNKF-ALCCZGGFSA-N
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Description

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide is a sophisticated synthetic compound designed for pharmacological research, particularly in the field of enzyme inhibition. Its structure is based on a pyrazolo[3,4-d]pyrimidin-4-one core, a well-known scaffold that mimics the purine ring system and is found in numerous kinase inhibitors Source . The molecule is functionally elaborated with a (Z)-configured acrylamide group, a chemical motif often employed in the development of covalent inhibitors that can form irreversible bonds with cysteine residues in active sites Source . The presence of the 1,3-benzodioxole (piperonyl) and 3-(trifluoromethyl)benzyl groups suggests potential for enhanced binding affinity and metabolic stability. This compound is intended for investigative use in biochemical assays and cell-based studies to explore its mechanism of action and selectivity profile against specific protein targets, such as phosphodiesterases (PDEs) or protein kinases. Researchers can utilize this agent to study intracellular signaling pathways, enzyme kinetics, and for the development of novel therapeutic strategies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5O4/c26-25(27,28)18-3-1-2-17(10-18)13-32-14-30-23-19(24(32)35)12-31-33(23)9-8-29-22(34)7-5-16-4-6-20-21(11-16)37-15-36-20/h1-7,10-12,14H,8-9,13,15H2,(H,29,34)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTIQWMCHGJNKF-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring, the pyrazolopyrimidine core, and the final coupling to form the enamide linkage. Each step requires specific reagents and conditions:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of Pyrazolopyrimidine Core: This involves the condensation of hydrazine derivatives with pyrimidine precursors, often under reflux conditions with suitable solvents.

    Coupling Reactions: The final step involves the coupling of the benzodioxole and pyrazolopyrimidine intermediates with an appropriate linker to form the enamide. This step may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: As a precursor for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for various applications.

Comparison with Similar Compounds

Pyrazolo-Pyrimidine and Pyrimido-Pyrimidinone Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to pyrimido[4,5-d]pyrimidinones (e.g., compound 3d from ), which share fused heterocyclic systems. Key differences include:

  • Substituent Profile : The target compound’s benzodioxole and trifluoromethyl groups contrast with 3d ’s methoxyphenyl and piperazinyl moieties. These substitutions may enhance lipophilicity and target specificity .
  • Bioactivity: Pyrimido-pyrimidinones like 3d are linked to kinase inhibition and anticancer activity, while the benzodioxole group in the target compound may confer cytotoxic or ferroptosis-inducing effects, as seen in ferroptosis-inducing agents (FINs) for oral squamous cell carcinoma (OSCC) .

Table 1: Structural Comparison of Pyrimidine-Based Compounds

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Pyrazolo[3,4-d]pyrimidine 1,3-Benzodioxole, Trifluoromethylphenyl Anticancer, Ferroptosis
Compound 3d Pyrimido[4,5-d]pyrimidinone Methoxyphenyl, Piperazinyl Kinase inhibition, Anticancer

Benzodioxole-Containing Compounds

The 1,3-benzodioxole moiety is prevalent in natural products and synthetic bioactive molecules. For example:

  • Marine Sponge Derivatives: Nitrogenous compounds (e.g., alkaloids) from Dictyoceratida sponges exhibit cytotoxic activity (68% of reported cases) . The benzodioxole group in the target compound may similarly enhance cytotoxicity by interacting with DNA or redox pathways.

Trifluoromethylphenyl Derivatives

The trifluoromethyl (CF₃) group is a hallmark of medicinal chemistry, improving metabolic stability and binding affinity. Comparisons include:

  • Antimycobacterial Agents : Benzo[h]chromene derivatives with CF₃ groups disrupt mycobacterial membranes, highlighting the role of fluorine in targeting lipid-rich pathogens .
  • Kinase Inhibitors : CF₃-substituted pyrimidines (e.g., ’s 10e ) enhance selectivity for ATP-binding pockets in kinases .

Table 2: Bioactivity of Trifluoromethyl-Containing Compounds

Compound Class Biological Activity Mechanism Efficacy
Target Compound Anticancer (inferred) Ferroptosis induction Higher OSCC sensitivity
Benzo[h]chromenes Antimycobacterial Membrane disruption Effective against NTM infections

Biological Activity

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide is a complex organic molecule with potential biological applications. This article explores its biological activity, including its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
Molecular Formula C28H26N2O6
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the benzodioxole and pyrazole moieties suggests potential interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies indicate that this compound may inhibit certain enzymes critical for bacterial cell wall synthesis and biofilm formation.

Antimicrobial Activity

Recent research highlights the antimicrobial properties of similar pyrazole derivatives. For instance, compounds containing the trifluoromethyl group have shown effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated significant inhibition of biofilm formation and were more effective than traditional antibiotics like vancomycin .

Case Studies

  • Antibacterial Efficacy : A study on N-(trifluoromethyl)phenyl substituted pyrazoles showed that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). These compounds eradicated preformed biofilms and exhibited low toxicity to human embryonic kidney cells .
  • Structure Activity Relationship (SAR) : Research indicates that modifications in the substituents on the pyrazole ring significantly influence antimicrobial activity. For instance, hydrophilic substituents tend to reduce efficacy compared to nonpolar groups .

Summary of Findings

Study Focus Findings
Antimicrobial EfficacyEffective against MRSA and biofilm formation
SAR AnalysisNonpolar substituents enhance activity
ToxicityLow toxicity observed in human cell lines

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